2-amino-4-(4-cyanophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
2-amino-4-(4-cyanophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of 4H-chromenes, which are known for their diverse biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-cyanophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves a multicomponent reaction (MCR) strategy. One common method includes the reaction of aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst. The reaction is usually carried out in ethanol as a solvent, with p-toluenesulfonic acid as a catalyst . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to improved efficiency and consistency in product quality. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(4-cyanophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the amino or cyano groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in the presence of bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-amino-4-(4-cyanophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including anticancer, antimicrobial, and antioxidant properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its anticancer properties.
Industry: The compound is used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-amino-4-(4-cyanophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit tubulin polymerization, which disrupts the mitotic spindle formation and leads to cell cycle arrest and apoptosis . The compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(3-bromo-4,5-dimethoxyphenyl)-3-cyano-4,7-dihydro-7-methyl-pyrano[2,3-e]indole
- 2-amino-4,6-diphenyl-pyridine-3-carbonitrile
- 2-amino-4-(3’,4’,5’-trimethoxyphenyl)-5-aryl thiazoles
Uniqueness
What sets 2-amino-4-(4-cyanophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile apart from similar compounds is its unique combination of functional groups, which confer a wide range of reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis. Additionally, its potent biological activities, particularly its anticancer properties, make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C17H13N3O2 |
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Molecular Weight |
291.30 g/mol |
IUPAC Name |
2-amino-4-(4-cyanophenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C17H13N3O2/c18-8-10-4-6-11(7-5-10)15-12(9-19)17(20)22-14-3-1-2-13(21)16(14)15/h4-7,15H,1-3,20H2 |
InChI Key |
KWJIIPLDIXPQMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)C#N)C(=O)C1 |
Origin of Product |
United States |
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